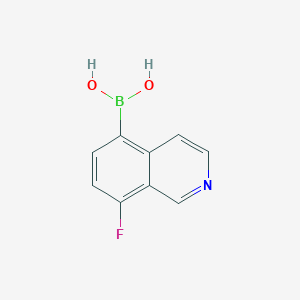

(8-Fluoroisoquinolin-5-yl)boronic acid

Description

Contextual Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. This designation stems from its prevalence as a core structural motif in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.

Naturally occurring isoquinoline alkaloids, found in various plant species, have a long history of use in traditional medicine. This structural core is embedded in molecules with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Its unique combination of rigidity, aromaticity, and a basic nitrogen atom allows it to interact with a wide range of biological targets, making it an attractive template for drug discovery and development.

Role of Boronic Acids as Versatile Reagents in Modern Synthetic Methodologies

Boronic acids, characterized by the R-B(OH)₂ functional group, have become indispensable tools in modern organic synthesis. Their utility was prominently recognized with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. This reaction has revolutionized the synthesis of biaryls and other conjugated systems, which are common structures in pharmaceuticals and organic materials.

The versatility of boronic acids extends beyond C-C bond formation. They are employed in a variety of other significant transformations, including:

Chan-Lam Coupling: Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

Petasis Reaction: A multicomponent reaction to form substituted amines.

Liebeskind-Srogl Coupling: Synthesis of ketones from thioesters.

Boronic acids are generally stable, crystalline solids with relatively low toxicity, making them easy to handle compared to many other organometallic reagents. Furthermore, their unique ability to form reversible covalent complexes with diols is exploited in the development of chemical sensors and drug delivery systems.

| Reaction Name | Bond Formed | Typical Coupling Partners | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Aryl/Vinyl Halides or Triflates | Palladium (Pd) |

| Chan-Lam Coupling | Carbon-Nitrogen (C-N) / Carbon-Oxygen (C-O) | Amines, Amides, Alcohols, Phenols | Copper (Cu) |

| Petasis Reaction | Carbon-Carbon (C-C) / Carbon-Nitrogen (C-N) | Amines and Carbonyls | None (Thermal) |

Rationale for Research on Fluorinated Isoquinolinyl Boronic Acid Scaffolds

The incorporation of fluorine into bioactive molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physical, chemical, and biological characteristics. researchgate.net

Introducing a fluorine atom, as in the case of (8-Fluoroisoquinolin-5-yl)boronic acid, can lead to several desirable effects:

Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can increase the half-life of a drug in the body.

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for receptor binding or pharmacokinetic behavior. nih.gov

Therefore, the rationale for investigating fluorinated isoquinolinyl boronic acid scaffolds is to combine the proven biological relevance of the isoquinoline core with the synthetic flexibility of the boronic acid group and the beneficial modulating effects of fluorine, creating a powerful platform for the discovery of new therapeutic agents. researchgate.net

Overview of Synthetic Challenges and Opportunities Posed by Fluorinated Heteroarylboronic Acids

While the potential benefits of fluorinated heteroarylboronic acids are significant, their synthesis presents distinct challenges. The presence of both a fluorine atom and a nitrogen atom in the aromatic system can complicate the introduction of the boronic acid group.

Synthetic Challenges:

Regioselectivity: Directing the borylation to the desired position on the fluorinated heterocyclic ring can be difficult. The electronic effects of both the fluorine substituent and the ring nitrogen must be carefully considered to achieve the correct isomer.

Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation, the cleavage of the C-B bond by a proton source. nih.govnih.gov This is particularly a risk under the basic conditions often used in cross-coupling reactions. nih.gov

Stability: Some heteroarylboronic acids are inherently unstable and may be difficult to isolate and purify. nih.govyoutube.com They are often converted to more stable derivatives, such as pinacol (B44631) esters or trifluoroborate salts, for storage and use. nih.govnih.gov

Limited Synthetic Methods: The development of general and efficient methods for the synthesis of complex fluorinated organoboron compounds is an ongoing area of research. acs.org

Despite these challenges, the successful synthesis of compounds like (8-Fluoroisoquinolin-5-yl)boronic acid provides significant opportunities. These molecules serve as valuable intermediates, enabling the rapid diversification of the fluoroisoquinoline scaffold through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships in drug discovery programs and the creation of novel fluorinated materials with tailored electronic properties.

| Property | Value |

|---|---|

| Compound Name | (8-Fluoroisoquinolin-5-yl)boronic acid |

| Molecular Formula | C₉H₇BFNO₂ |

| Molecular Weight | 190.97 g/mol |

| Appearance | Solid (Typical for Arylboronic Acids) |

Properties

Molecular Formula |

C9H7BFNO2 |

|---|---|

Molecular Weight |

190.97 g/mol |

IUPAC Name |

(8-fluoroisoquinolin-5-yl)boronic acid |

InChI |

InChI=1S/C9H7BFNO2/c11-9-2-1-8(10(13)14)6-3-4-12-5-7(6)9/h1-5,13-14H |

InChI Key |

BCDQETKZHPCTIX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CN=CC2=C(C=C1)F)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoroisoquinolin 5 Yl Boronic Acid

Precursor Synthesis Strategies for 8-Fluoroisoquinoline (B92601) Derivatives

The initial and crucial phase in the synthesis of the target boronic acid is the formation of the 8-fluoroisoquinoline heterocyclic system. Various strategies can be employed, ranging from the construction of the isoquinoline (B145761) ring from acyclic precursors to the direct functionalization of a pre-existing fluorinated isoquinoline.

Cyclization-Based Approaches to the 8-Fluoroisoquinoline Framework

Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, provide robust methods for constructing the isoquinoline core and can be adapted for the synthesis of 8-fluoroisoquinoline. orgsyn.orgwikipedia.orgnih.govscribd.comgoogle.com

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govscribd.com To synthesize an 8-fluoroisoquinoline derivative, the starting material would be an N-acylated-2-(2-fluorophenyl)ethylamine. The electron-withdrawing nature of the fluorine atom can influence the ease of the electrophilic aromatic substitution, potentially requiring stronger acidic conditions or higher temperatures. The reaction proceeds through the formation of a 3,4-dihydroisoquinoline (B110456) intermediate, which can then be dehydrogenated to the fully aromatic 8-fluoroisoquinoline.

The Pomeranz-Fritsch reaction , and its modifications, offers another pathway. orgsyn.orggoogle.comresearchgate.netmdpi.com This method involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of 8-fluoroisoquinoline, 2-fluorobenzaldehyde (B47322) would be condensed with an aminoacetaldehyde dialkyl acetal (B89532) to form the necessary Schiff base precursor. Subsequent treatment with a strong acid, such as concentrated sulfuric acid, effects the cyclization to form the isoquinoline ring. google.com Yields in the Pomeranz-Fritsch reaction can be variable, but it provides a direct route to the aromatic isoquinoline core. orgsyn.org

A more contemporary approach involves a directed ortho-lithiation strategy to construct a precursor like 8-fluoro-3,4-dihydroisoquinoline. This method offers high regioselectivity in the initial functionalization of the fluorinated aromatic ring. harvard.edu

Regioselective Halogenation of Fluorinated Isoquinolines

Once the 8-fluoroisoquinoline core is synthesized, the next critical step is the introduction of a halogen, typically bromine, at the C-5 position. This halogen will serve as a handle for the subsequent metal-halogen exchange and borylation. The electronic properties of the isoquinoline ring system, influenced by the nitrogen atom and the fluorine at C-8, direct the regioselectivity of electrophilic halogenation.

The C-5 and C-8 positions of the isoquinoline nucleus are the most susceptible to electrophilic attack. With the C-8 position already occupied by a fluorine atom, electrophilic bromination is anticipated to occur preferentially at the C-5 position. Standard brominating agents such as N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid are commonly employed for this transformation. researchgate.net Careful control of the reaction temperature is crucial to prevent the formation of undesired isomers. orgsyn.org For instance, in the bromination of isoquinoline itself, maintaining a low temperature (e.g., -30°C to -15°C) favors the formation of 5-bromoisoquinoline. researchgate.net Similar conditions would be applicable to 8-fluoroisoquinoline to achieve regioselective bromination at the C-5 position, yielding the key intermediate, 5-bromo-8-fluoroisoquinoline (B1375594). Other halogenation methods, including those catalyzed by iron(III) or nickel(II), have been developed for the C-5 halogenation of substituted quinolines and could potentially be adapted for 8-fluoroisoquinoline. cymitquimica.comnih.gov

Directed Functionalization at the C-5 Position of 8-Fluoroisoquinoline Precursors

Directed ortho-metalation (DoM) presents a powerful alternative for the regioselective functionalization of the C-5 position. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In the context of an 8-fluoroisoquinoline system, the fluorine atom itself can act as a weak directing group. However, for more efficient and selective C-5 lithiation, a stronger DMG could be temporarily installed at a suitable position. Alternatively, if a different synthetic route is taken where the 8-position is initially substituted with a potent DMG (like an amide or methoxy (B1213986) group) instead of fluorine, C-5 lithiation can be achieved with high selectivity. The resulting aryllithium species can then be trapped with an electrophile. While this approach is powerful, it would require additional steps to introduce the fluorine atom at the C-8 position later in the synthesis. Given the directing effect of the isoquinoline nitrogen, direct C-H functionalization at the C-5 position under transition-metal-free conditions is also an area of active research and could provide a more atom-economical route in the future.

Boron-Incorporation Methodologies for the C-5 Position

The final stage of the synthesis involves the conversion of the C-5 halogenated 8-fluoroisoquinoline into the corresponding boronic acid. The most common and reliable method for this transformation is a metal-halogen exchange reaction followed by quenching with a boron electrophile.

Metal-Halogen Exchange and Subsequent Borylation Reactions

The lithium-halogen exchange reaction is a cornerstone of organometallic chemistry for the preparation of aryllithium reagents from aryl halides. wikipedia.org In this case, 5-bromo-8-fluoroisoquinoline is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium, at low temperatures (usually -78°C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgscribd.comcymitquimica.com

The exchange is generally very fast, with the rate following the trend I > Br > Cl. wikipedia.org The resulting 5-lithio-8-fluoroisoquinoline is a highly reactive intermediate that is not isolated. This nucleophilic species is then immediately "quenched" by the addition of a boron electrophile. A common and effective electrophile for this purpose is triisopropyl borate (B1201080), B(OiPr)₃. nih.gov The reaction forms a lithium triisopropoxyborate intermediate. Subsequent acidic workup hydrolyzes the borate ester to yield the final product, (8-Fluoroisoquinolin-5-yl)boronic acid.

The success of the lithium-halogen exchange and borylation sequence is highly dependent on the precise control of reaction conditions to maximize the yield of the desired boronic acid while minimizing side reactions. Key parameters for optimization include the choice of organolithium reagent, solvent, temperature, and the nature of the boron electrophile.

Table 1: Representative Optimization Parameters for the Lithiation-Borylation of 5-Bromo-8-Fluoroisoquinoline

| Parameter | Variation | Rationale |

| Organolithium Reagent | n-BuLi, sec-BuLi, t-BuLi | The reactivity and steric bulk of the alkyllithium can affect the rate of exchange and potential side reactions. n-BuLi is commonly used, while sec-BuLi and t-BuLi are more reactive but also more sterically hindered. |

| Solvent | THF, Diethyl Ether, Toluene/THF mixtures | The solvent polarity and coordinating ability influence the solubility and reactivity of the organolithium species. THF is a common choice for its good solvating properties at low temperatures. Toluene mixtures can sometimes improve reaction profiles. |

| Temperature | -78°C, -40°C, -20°C | Low temperatures are crucial to prevent decomposition of the aryllithium intermediate and to minimize side reactions such as reaction with the solvent. The optimal temperature is a balance between a sufficient rate of exchange and the stability of the intermediate. |

| Addition Order | Normal vs. Inverse Addition | In normal addition, the organolithium is added to the aryl halide. In inverse addition, the aryl halide is added to the organolithium solution. Inverse addition can be beneficial for controlling exotherms and minimizing side reactions where the aryllithium reacts with the starting aryl halide. |

| Boron Electrophile | Triisopropyl borate, Trimethyl borate | Triisopropyl borate is often preferred over trimethyl borate as it is less reactive towards a second addition of the aryllithium species, which can lead to the formation of borinate byproducts. |

| Additives | TMEDA, HMPA | Lewis basic additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing their reactivity and potentially accelerating the lithium-halogen exchange. |

Optimization studies, often conducted using Design of Experiments (DoE) methodologies, are essential to identify the ideal combination of these parameters for a specific substrate like 5-bromo-8-fluoroisoquinoline to ensure a high-yielding and reproducible synthesis of the target boronic acid. Continuous flow chemistry is also emerging as a powerful tool for optimizing such fast, low-temperature reactions by enabling precise control over reaction time, temperature, and mixing.

Palladium-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the synthesis of aryl and heteroaryl boronic acids and their derivatives. researchgate.net The Miyaura borylation, in particular, is a widely employed method that involves the reaction of an aryl or heteroaryl halide with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of (8-Fluoroisoquinolin-5-yl)boronic acid, the logical precursor would be 5-halo-8-fluoroisoquinoline, typically 5-bromo-8-fluoroisoquinoline.

The general reaction proceeds via a catalytic cycle involving oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and diboron reagent is crucial for achieving high yields and preventing side reactions. sigmaaldrich.comnih.gov

For the borylation of nitrogen-containing heterocycles like isoquinolines, common catalyst systems include PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) and Pd(PPh₃)₄. nih.govnih.gov However, challenges such as catalyst deactivation or competing side reactions, like the Suzuki-Miyaura homocoupling of the starting halide with the newly formed boronate ester, can occur. nih.gov

Research into the synthesis of related quinoline (B57606) systems has shown that the choice of phosphine (B1218219) ligands is critical. For instance, bulky, electron-rich phosphine ligands can enhance catalyst activity and prevent the formation of undesired biaryl byproducts. researchgate.net A one-pot process for synthesizing 8-arylquinolines from quinoline-8-yl halides demonstrated high yields using the sterically hindered ligand n-BuPAd₂ (di-adamantyl-n-butylphosphine). nih.gov The selection of a suitable base, such as potassium acetate (B1210297) (KOAc), is also vital, as stronger bases can promote the undesired subsequent Suzuki coupling. organic-chemistry.orgnih.gov

| Catalyst Precursor | Ligand | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | dppf | Aryl/Heteroaryl Halides | Commonly used, robust catalyst system. | wikipedia.org |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl/Heteroaryl Halides | Standard catalyst, effective for many substrates. | nih.gov |

| Pd₂(dba)₃ | n-BuPAd₂ | Quinoline-8-yl Halides | High yields, suppresses homocoupling side products. | researchgate.netnih.gov |

| Pd(OAc)₂ | SPhos | Aryl Bromides | Effective under micellar conditions in water. | organic-chemistry.org |

The source of the boron atom in the Miyaura borylation is a diboron compound. The most commonly used reagent is bis(pinacolato)diboron (B136004) (B₂pin₂), which is a stable, crystalline solid. organic-chemistry.orgwikipedia.org The reaction with B₂pin₂ yields a pinacol (B44631) boronate ester, which offers several advantages: it is generally stable enough for purification by chromatography, less prone to dehydration into boroxines, and can often be used directly in subsequent Suzuki-Miyaura coupling reactions without hydrolysis. organic-chemistry.org

Another common reagent is bis(catecholato)diboron (B79384) (B₂cat₂). wikipedia.org While catechol boronate esters are more reactive in transmetalation, they are also more sensitive to hydrolysis. The choice between these reagents can depend on the reactivity of the substrate and the desired stability of the product. For large-scale synthesis, pinacolborane (HBPin) can be an alternative to B₂pin₂, though it may lead to side products from dehalogenation. organic-chemistry.org

| Reagent | Abbreviation | Product | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron | B₂pin₂ | Pinacol Boronate Ester | Product is stable, easy to handle and purify. | Lower reactivity in some cases. | organic-chemistry.org |

| Bis(catecholato)diboron | B₂cat₂ | Catechol Boronate Ester | Higher reactivity. | Product is more sensitive to hydrolysis. | wikipedia.org |

| Pinacolborane | HBPin | Pinacol Boronate Ester | Suitable for large-scale synthesis. | Can cause dehalogenation side reactions. | organic-chemistry.org |

| Tetrahydroxydiboron | B₂(OH)₄ | Boronic Acid | Direct formation of boronic acid. | Product instability can be an issue. | wikipedia.org |

C-H Activation and Borylation Strategies

An increasingly important alternative to cross-coupling reactions is the direct borylation of C-H bonds. organic-chemistry.org This approach is highly atom-economical as it avoids the need to pre-functionalize the substrate with a halide or triflate. nih.govmdpi.com Transition metal catalysts, particularly those based on iridium and rhodium, are effective for this transformation. wikipedia.orgrsc.org

Iridium-catalyzed C-H borylation, often using [Ir(COD)(OMe)]₂ as a precatalyst with a bipyridine or phosphine ligand, typically shows regioselectivity governed by steric factors. wikipedia.org The catalyst generally directs borylation to the most sterically accessible C-H bond. For an 8-fluoroisoquinoline, direct borylation at the C-5 position would need to overcome the steric hindrance from the adjacent fused ring and the electronic influence of the C-8 fluoro group and the ring nitrogen. Therefore, achieving high regioselectivity for the C-5 position without a directing group would be a significant challenge.

Chelation-Assisted Boron Introduction

To overcome the regioselectivity challenges inherent in C-H activation, chelation-assisted strategies are employed. researchgate.net This involves introducing a directing group onto the substrate that can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its selective functionalization.

In quinoline and isoquinoline systems, the ring nitrogen can act as a Lewis basic directing group. This has been exploited to achieve site-selective C-H borylation at the C-8 position of quinolines using a heterogeneous iridium catalyst with a silica-supported phosphane ligand (Silica-SMAP). researchgate.netnih.gov The chelation of the quinoline nitrogen to the iridium center directs the borylation to the adjacent C-8 position.

For the targeted synthesis of (8-Fluoroisoquinolin-5-yl)boronic acid via C-H activation, a directing group would likely need to be installed elsewhere on the molecule, for example at the C-4 or C-6 position, to guide the catalyst to the desired C-5 position. This strategy of "remote" C-H activation is a powerful tool for functionalizing otherwise inaccessible positions on aromatic scaffolds. sci-hub.se

Control of Boronic Acid Stability and Derivative Formation in Synthesis

A significant challenge in working with heteroaryl boronic acids is their inherent instability. researchgate.net They are susceptible to decomposition pathways such as protodeboronation (replacement of the boronic acid group with a hydrogen atom), particularly under the basic conditions often required for subsequent coupling reactions. researchgate.net

To address this, boronic acids are frequently converted into more stable derivatives. The pinacol boronate esters formed during Miyaura borylation are a prime example. nih.gov Other highly stable and crystalline derivatives include potassium trifluoroborate salts and adducts with diethanolamine (B148213) (DABO boronates) or N-methyliminodiacetic acid (MIDA boronates). sigmaaldrich.comnih.govnih.gov These derivatives serve as "protected" forms of the boronic acid, exhibiting enhanced stability on the benchtop while still being able to engage in cross-coupling reactions, often by releasing the active boronic acid in situ. nih.govresearchgate.net

| Derivative | Stability | Key Features | Reference |

|---|---|---|---|

| Free Boronic Acid | Low to Moderate | Prone to protodeboronation and trimerization. | researchgate.netnih.gov |

| Pinacol Boronate Ester | Good | Stable to chromatography; common product of Miyaura borylation. | nih.gov |

| Potassium Trifluoroborate Salt | High | Air-stable, crystalline solids. | sigmaaldrich.com |

| MIDA Boronate | High | Very stable; enables slow release of boronic acid for in situ use. | nih.gov |

| DABO Boronate | High | Air-stable; can be used directly in Suzuki-Miyaura reactions. | nih.govresearchgate.net |

In Situ Generation and Utilization Strategies

To circumvent issues of isolation and decomposition, unstable boronic acids are often generated and used immediately in a subsequent reaction without being isolated. berkeley.edu This "one-pot" approach is highly efficient for multi-step sequences like borylation followed by Suzuki-Miyaura coupling. nih.govnih.gov

The use of MIDA boronates is a particularly elegant strategy for the controlled, in situ generation of boronic acids. nih.gov MIDA boronates are exceptionally stable, often crystalline solids that are compatible with a wide range of reaction conditions. nih.gov Under specific basic, aqueous conditions, they undergo slow hydrolysis to release the corresponding boronic acid. nih.gov This slow-release mechanism maintains a very low concentration of the unstable free boronic acid in the reaction mixture, which minimizes decomposition pathways while allowing the desired cross-coupling to proceed efficiently. nih.govresearchgate.net This strategy has proven to be a general solution for utilizing otherwise intractable 2-heterocyclic, vinyl, and cyclopropyl (B3062369) boronic acids in cross-coupling reactions. nih.gov

Synthesis and Application of Boronate Esters (e.g., Pinacol, MIDA) as Stable Precursors

Boronate esters of (8-Fluoroisoquinolin-5-yl)boronic acid serve as versatile and stable intermediates, overcoming the inherent challenges associated with the handling of boronic acids, which can be prone to dehydration to form cyclic boroxines and other decomposition pathways. The pinacol and MIDA esters, in particular, have gained prominence due to their distinct properties and reliable performance in a variety of chemical transformations.

Synthesis of Boronate Esters

Pinacol Esters: The most common method for the preparation of the pinacol ester, 8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, is the Miyaura borylation reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of a suitable aryl halide, in this case, 5-bromo-8-fluoroisoquinoline, with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org

The reaction is generally carried out in an inert solvent, such as 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a palladium catalyst, a phosphine ligand, and a base. Potassium acetate is a frequently used base in this transformation as it is sufficiently mild to avoid premature Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide. organic-chemistry.orgnih.gov

A typical synthetic protocol for the Miyaura borylation to produce 8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is detailed in the table below.

Table 1: Synthesis of 8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline via Miyaura Borylation

| Parameter | Details |

| Starting Material | 5-Bromo-8-fluoroisoquinoline |

| Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Base | Potassium Acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 80-100 °C |

| Reaction Time | 3-16 hours |

| Typical Yield | Good to excellent |

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronate esters offer enhanced stability compared to their pinacol counterparts. They are generally crystalline, free-flowing solids that are stable to air and moisture and are compatible with silica (B1680970) gel chromatography. This stability allows for the isolation and purification of the boronate ester, which can then be used in subsequent reactions with precise stoichiometry.

The synthesis of the MIDA ester of (8-Fluoroisoquinolin-5-yl)boronic acid can be achieved by reacting the corresponding boronic acid or its pinacol ester with N-methyliminodiacetic acid. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of these boronate esters is as coupling partners in the Suzuki-Miyaura reaction to form carbon-carbon bonds. nih.gov The pinacol ester of (8-Fluoroisoquinolin-5-yl)boronic acid is a particularly useful reagent for introducing the 8-fluoroisoquinolin-5-yl moiety into a target molecule. This reaction involves the palladium-catalyzed coupling of the boronate ester with an aryl or heteroaryl halide or triflate.

The reaction conditions for the Suzuki-Miyaura coupling using 8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline are outlined in the following table.

Table 2: Application of 8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Suzuki-Miyaura Cross-Coupling

| Parameter | Details |

| Boronate Ester | 8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

| Coupling Partner | Aryl/Heteroaryl Halides (e.g., bromides, iodides) or Triflates |

| Catalyst | Palladium(0) or Palladium(II) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |

| Base | Aqueous solutions of carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) |

| Solvent System | Typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water |

| Temperature | 80-120 °C |

| Reaction Time | Varies depending on substrates (typically 2-24 hours) |

| Product | 5-Aryl-8-fluoroisoquinolines |

The stability and reliable reactivity of these boronate esters have made them invaluable tools in the synthesis of a wide range of biologically active compounds and advanced materials. The ability to prepare, isolate, and store these precursors allows for their use in complex, multi-step syntheses where the direct use of the corresponding boronic acid would be problematic.

Reactivity and Transformational Chemistry of 8 Fluoroisoquinolin 5 Yl Boronic Acid

Investigations into Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of (8-Fluoroisoquinolin-5-yl)boronic acid is most prominently highlighted in its application in palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern drug discovery, enabling the convergent synthesis of complex molecules. The isoquinoline (B145761) moiety is a key feature in various biologically active compounds, and this boronic acid derivative provides a direct method for its incorporation.

The Suzuki-Miyaura reaction is the most extensively documented application of (8-Fluoroisoquinolin-5-yl)boronic acid. This reaction forms a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl partners. It is a robust and versatile method, widely used in the synthesis of potential therapeutic agents, such as inhibitors for Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.govresearchgate.netnih.gov

(8-Fluoroisoquinolin-5-yl)boronic acid has been successfully coupled with a wide array of electrophilic partners. The reaction demonstrates broad functional group tolerance, a key advantage of the Suzuki-Miyaura coupling. nih.govlibretexts.org

Commonly employed electrophiles include:

Aryl Halides: Aryl bromides and chlorides are frequent coupling partners. These reactions are used to synthesize biaryl compounds, where the fluoroisoquinoline system is linked to another substituted benzene (B151609) ring. researchgate.net

Heteroaryl Halides: The coupling is particularly significant for reactions with halogenated heterocycles such as pyrimidines, pyridazines, and imidazo[1,5-a]pyrazines. researchgate.netmdpi.comsemanticscholar.org For instance, in the synthesis of novel isoquinolinone derivatives, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one has been coupled with various pyrimidinyl boronic acids and their pinacol (B44631) esters. mdpi.com

Pseudohalides: While less common in the specific context of this boronic acid, the Suzuki-Miyaura reaction is generally compatible with pseudohalides like triflates, which serve as effective substitutes for halides. yonedalabs.com

The table below illustrates the types of electrophilic partners that have been coupled with isoquinoline-based systems in Suzuki-Miyaura reactions.

| Electrophilic Partner Class | Specific Example | Resulting Structure Type |

|---|---|---|

| Heteroaryl Chloride | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | 8-Pyrimidinyl-isoquinolinones |

| Heteroaryl Bromide | 8-Bromo-imidazo[1,5-a]pyrazine intermediate | 8-Aryl-imidazo[1,5-a]pyrazines |

| Aryl Bromide | Substituted Bromobenzene | Biaryl compounds |

The success of the Suzuki-Miyaura coupling of (8-Fluoroisoquinolin-5-yl)boronic acid is highly dependent on the catalytic system. Research has explored various combinations of palladium sources, ligands, and bases to optimize reaction efficiency.

Palladium Catalysts: A range of palladium(0) and palladium(II) precatalysts are effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (B1210297) (Pd(OAc)₂), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). researchgate.netnih.gov In the synthesis of 8-pyrimidinyl-isoquinolinones, catalyst screening identified Pd(PPh₃)₂Cl₂ as an effective option. mdpi.com

Ligands: The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, particularly with heteroaryl chlorides, bulky and electron-rich phosphine ligands are often required. nih.gov Ligands such as 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) have proven effective in similar heteroaryl couplings. researchgate.net In specific studies involving isoquinolinone precursors, Sphos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) was used in conjunction with Pd(PPh₃)₂Cl₂ to achieve high yields. mdpi.com

Additives (Bases): A base is essential to activate the boronic acid for transmetalation. libretexts.org Inorganic bases are typically used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being the most common. researchgate.netscispace.com The choice of base can influence reaction rate and yield, with aqueous solutions of bases often being employed. scispace.com

| Palladium Source | Ligand | Base | Typical Substrates |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Sphos | K₂CO₃ | Heteroaryl Chlorides |

| Pd(OAc)₂ | XPhos | KOAc | Heteroaryl Bromides |

| Pd(PPh₃)₄ | (none added) | K₂CO₃ / Na₂CO₃ | Aryl/Heteroaryl Bromides |

Reaction conditions, including the solvent system and temperature, are fine-tuned to maximize product yield and purity.

Solvent Systems: The choice of solvent is crucial and often involves a mixture of an organic solvent and water to dissolve both the organic substrates and the inorganic base. researchgate.net Common solvent systems include 1,4-dioxane (B91453)/water, toluene/ethanol/water, and tetrahydrofuran (B95107) (THF)/water. mdpi.comscispace.comresearchgate.net For instance, a THF/water mixture was found to be optimal for the coupling of an 8-chloro-isoquinolinone derivative. mdpi.com Anhydrous conditions, using solvents like toluene, are sometimes preferred for coupling with electron-rich arylboronic acids, whereas aqueous conditions in solvents like DME are better for electron-deficient partners. scispace.com

Reaction Conditions: Suzuki-Miyaura reactions involving heteroaryl systems typically require heating. Temperatures often range from 65 °C to 100 °C to ensure a reasonable reaction rate. mdpi.comscispace.com Reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, using boronic acids as the aryl source. organic-chemistry.orgnih.gov This reaction offers an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and can often be performed under milder, aerobic conditions. organic-chemistry.orgnih.gov Substrates for the heteroatom partner include amines, alcohols, phenols, and amides. organic-chemistry.org

While (8-Fluoroisoquinolin-5-yl)boronic acid is an ideal candidate for such transformations, specific examples of its use in Chan-Lam couplings are not extensively documented in the surveyed literature. However, the general utility of arylboronic acids in this reaction suggests its potential for creating 8-fluoro-5-aminoisoquinolines or 8-fluoro-5-oxyisoquinolines from corresponding amine or alcohol precursors.

Beyond the Suzuki-Miyaura reaction, palladium catalysts can mediate a variety of other bond-forming reactions. However, the documented reactivity of (8-Fluoroisoquinolin-5-yl)boronic acid is predominantly centered on its application in Suzuki-Miyaura couplings for the synthesis of complex heterocyclic molecules. nih.govresearchgate.net Its use in other palladium-mediated transformations such as Heck, Sonogashira, or Hiyama couplings is not prominently featured in the available chemical literature.

Suzuki-Miyaura Cross-Coupling Studies

Non-Palladium Catalyzed Transformations

While palladium catalysis dominates the landscape of boronic acid chemistry, a diverse array of transformations can be achieved using other transition metals. These non-palladium catalyzed reactions offer complementary reactivity and, in some cases, unique selectivity for the functionalization of the (8-Fluoroisoquinolin-5-yl)boronic acid scaffold.

Copper-Mediated Reactions

Copper-catalyzed cross-coupling reactions, particularly the Chan-Evans-Lam (CEL) coupling, represent a powerful method for forming carbon-heteroatom bonds using arylboronic acids. researchgate.netnih.gov These reactions are valued for their operational simplicity, often proceeding under mild, aerobic conditions, which makes them highly attractive for late-stage functionalization in medicinal chemistry. researchgate.net For (8-Fluoroisoquinolin-5-yl)boronic acid, copper-mediated couplings provide a direct route to N- and O-arylated isoquinoline derivatives.

The general mechanism for the Chan-Lam coupling involves the formation of a copper(II) complex with the heteroatom nucleophile (e.g., an amine or alcohol). Transmetalation with the arylboronic acid, followed by reductive elimination, yields the desired C-N or C-O bond and regenerates a copper(I) species, which is then reoxidized to copper(II) by an oxidant, often oxygen from the air. researchgate.net

Key research findings in this area include:

C-N Bond Formation : Copper(II) acetate is a common catalyst for coupling arylboronic acids with a wide range of nitrogen nucleophiles, including anilines, alkylamines, amides, and heterocycles like imidazole. acs.orgresearchgate.netacs.orgorganic-chemistry.org The reaction tolerates a broad spectrum of functional groups. acs.orgacs.org For instance, a chelation-assisted, copper-catalyzed amidation of arylboronic acids proceeds at room temperature under open-flask conditions. acs.orgresearchgate.netacs.org

C-O Bond Formation : The synthesis of aryl ethers can be achieved by coupling arylboronic acids with phenols or alcohols. This transformation often requires a base and proceeds efficiently at room temperature in solvents like dichloromethane. organic-chemistry.org

Reaction Conditions : These couplings are typically performed using a catalytic amount of a copper salt, such as Cu(OAc)₂ or Cu₂O, often in the presence of a base like pyridine (B92270), triethylamine, or 2,6-lutidine, and sometimes with additives like myristic acid to improve catalyst solubility. organic-chemistry.orgnih.govresearchgate.net

The electronic nature of the 8-fluoroisoquinoline (B92601) ring system, being relatively electron-deficient, is generally well-tolerated in these transformations.

| Reaction Type | Nucleophile | Catalyst System | General Conditions | Product Type |

| C-N Coupling | Amines, Amides, Imidazoles | Cu(OAc)₂, Base (e.g., Pyridine) | Room Temp to 80 °C, Air | N-Arylated Isoquinolines |

| C-O Coupling | Alcohols, Phenols | Cu(OAc)₂, Base | Room Temp, Air | O-Arylated Isoquinolines |

| C-S Coupling | Thiols | CuI, Base | Elevated Temp | S-Arylated Isoquinolines |

Rhodium- and Iridium-Catalyzed Reactions

Rhodium and iridium catalysts unlock unique reactivity pathways for arylboronic acids that are distinct from palladium and copper catalysis, including asymmetric additions and C-C bond activations.

Rhodium-Catalyzed Reactions: Rhodium complexes are particularly effective in catalyzing the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. acs.orgorganic-chemistry.orgnih.gov This reaction provides a powerful method for constructing carbon-carbon bonds. The catalytic cycle typically involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. organic-chemistry.org The resulting aryl-rhodium species then undergoes insertion into the activated olefin, followed by protonolysis or hydrolysis to release the product and regenerate the catalyst. organic-chemistry.org

Key features of rhodium-catalyzed additions include:

Asymmetric Variants : The use of chiral phosphine ligands, such as BINAP, allows for highly enantioselective conjugate additions, enabling the synthesis of chiral molecules. organic-chemistry.orgnih.gov

Addition to Carbonyls : Rhodium catalysts can also mediate the 1,2-addition of arylboronic acids to aldehydes and ketones, providing access to secondary and tertiary alcohols. rsc.orgnih.gov

Reaction Conditions : These reactions are often carried out in aqueous or mixed aqueous/organic solvents at elevated temperatures. The addition of a base is frequently required to facilitate the transmetalation step. organic-chemistry.org

Iridium-Catalyzed Reactions: While iridium-catalyzed C-H borylation is a premier method for the synthesis of arylboronic acids, including heterocyclic variants, its application in the subsequent transformation of the boronic acid moiety is less prevalent than that of rhodium. nih.govnih.govillinois.edu The high stability of iridium-boryl species makes transmetalation more challenging compared to rhodium. However, research continues to explore iridium's potential in novel coupling reactions. Iridium catalysts, often supported by phosphine or bipyridine ligands, are known for their remarkable selectivity in C-H activation, which can be used to prepare complex boronic esters from simpler precursors. nih.govillinois.edudumelelab.com

| Metal | Reaction Type | Substrate | Ligand Example | Product Type |

| Rhodium | 1,4-Conjugate Addition | α,β-Unsaturated Ketones/Esters | (S)-BINAP | β-Aryl Ketones/Esters |

| Rhodium | 1,2-Addition | Aldehydes, Ketones | Diphosphine | Secondary/Tertiary Alcohols |

| Iridium | C-H Borylation (Synthesis) | Heteroarenes (e.g., Isoquinoline) | Bipyridine | Heteroarylboronic Esters |

Functional Group Interconversions of the Boronic Acid Moiety

The boronic acid group is not merely a handle for cross-coupling reactions; it is a versatile functional group that can be converted into a range of other important moieties. These transformations significantly enhance the synthetic utility of (8-Fluoroisoquinolin-5-yl)boronic acid, allowing it to serve as a precursor to phenols, trifluoroborates, and other derivatives.

Common interconversions include:

Oxidative Hydroxylation to Phenols : One of the most common transformations of arylboronic acids is their oxidation to the corresponding phenols. organic-chemistry.org This can be achieved using a variety of oxidants under mild conditions. niif.huarkat-usa.org Reagents such as hydrogen peroxide (H₂O₂), Oxone, or m-chloroperbenzoic acid (MCPBA) are effective. arkat-usa.orgorganic-chemistry.orgnih.gov Copper catalysts can also promote aerobic oxidative hydroxylation. organic-chemistry.org This conversion provides a direct route to 8-fluoro-5-hydroxyisoquinoline, a valuable intermediate. The reaction typically proceeds via the formation of a boronate intermediate, followed by rearrangement and hydrolysis. organic-chemistry.org

Conversion to Potassium Trifluoroborate Salts : Arylboronic acids are readily converted into their corresponding potassium aryltrifluoroborate salts (ArBF₃K) upon treatment with potassium hydrogen fluoride (KHF₂). acs.orgresearchgate.netunimelb.edu.aubristol.ac.uk These trifluoroborate salts often exhibit enhanced stability compared to the parent boronic acids, being more resistant to protodeboronation and decomposition. ed.ac.uk They are crystalline, air-stable solids that are easy to handle and purify. bristol.ac.uk Despite their stability, they remain competent coupling partners in a wide range of palladium- and rhodium-catalyzed reactions. bristol.ac.uk The conversion is typically high-yielding and proceeds by stirring the boronic acid with an aqueous solution of KHF₂. acs.orgunimelb.edu.au

Other Transformations : The boronic acid moiety can also be converted into nitro, iodo, and azido groups using copper catalysis with the appropriate inorganic salts (e.g., NaNO₂, KI, NaN₃) in water. nih.govresearchgate.net

| Transformation | Reagent(s) | Product Functional Group | Key Features |

| Oxidative Hydroxylation | H₂O₂, Oxone, MCPBA, N-Oxides | Phenol (-OH) | Mild, metal-free options available. organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Trifluoroborate Formation | KHF₂ | Trifluoroborate (-BF₃K) | Increases stability and ease of handling. acs.orgbristol.ac.uk |

| Iodination | KI, Cu₂O | Iodide (-I) | Copper-catalyzed aqueous method. nih.govresearchgate.net |

| Azidation | NaN₃, Cu₂O | Azide (-N₃) | Copper-catalyzed aqueous method. nih.govresearchgate.net |

| Nitration | NaNO₂, Cu₂O | Nitro (-NO₂) | Copper-catalyzed aqueous method. nih.govresearchgate.net |

Reactivity Profiling in Advanced Coupling Manifolds (e.g., Aryne-Induced Reactions)

Beyond traditional two-component cross-coupling reactions, (8-Fluoroisoquinolin-5-yl)boronic acid can participate in more complex, multi-component reaction manifolds. Aryne-induced reactions offer a particularly powerful platform for the rapid construction of molecular complexity from simple precursors. acs.orgbris.ac.uk

In this context, boronic acids can be employed in novel ways, for example, as a precursor to a hydroxide nucleophile in a three-component coupling. nih.govresearchgate.netrsc.org A notable example involves the reaction of a fluoro-azaarene, an aryne, and a boronic acid. nih.gov The reaction is initiated by the nucleophilic attack of a fluoride-activated boronic acid 'ate' complex onto the aryne.

A plausible reaction cascade is as follows:

An aryne is generated in situ, typically from an o-(trimethylsilyl)aryl triflate precursor. nih.gov

The boronic acid is activated by a fluoride source (e.g., CsF), forming a more nucleophilic boronate 'ate' complex.

This complex adds to the aryne, which is then trapped by a third component, such as a fluoro-azaarene. Alternatively, the boronic acid can act as a hydroxide surrogate, participating in a three-component coupling involving an aryne and another substrate. nih.govrsc.org

This strategy allows for the formation of multiple C-C and C-O bonds in a single operation, providing rapid access to complex, polycyclic aromatic structures. nih.gov The reactivity of (8-Fluoroisoquinolin-5-yl)boronic acid in such advanced manifolds highlights its potential as a versatile building block in diversity-oriented synthesis. Multi-component reactions involving arynes are a frontier in organic synthesis, enabling the construction of ortho-substituted aromatics that are otherwise difficult to access. mdpi.com

| Reaction Manifold | Components | Role of Boronic Acid | Product Class |

| Aryne 3-Component Coupling | Aryne Precursor, Nucleophile (e.g., Sulfide), Boronic Acid | Hydroxide Surrogate (upon fluoride activation) | Ring-opened hydroxylation products. nih.govresearchgate.net |

| Aryne/Fluoro-azaarene Coupling | Aryne Precursor, Fluoro-azaarene, Boronic Acid | Hydroxide Surrogate | Complex heterocyclic products. nih.gov |

| Annulative Coupling | Aryne, Vinylboronic Ester 'ate' complex | Annulation Partner | Cyclic borinic esters. researchgate.net |

Strategic Utility of 8 Fluoroisoquinolin 5 Yl Boronic Acid As a Synthetic Building Block

Application in the Construction of Complex Organic Architectures

The primary application of (8-Fluoroisoquinolin-5-yl)boronic acid is in the construction of complex organic architectures, particularly through palladium-catalyzed cross-coupling reactions. The boronic acid group at the C-5 position makes it an ideal coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.govsnnu.edu.cnchemrxiv.org This reaction allows for the linkage of the isoquinoline (B145761) core to a wide variety of aryl, heteroaryl, or vinyl halides and triflates.

This capability is crucial for synthesizing molecules with extended π-systems or biaryl structures, which are prevalent in pharmacologically active compounds and functional materials. rsc.orgmdpi.com The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of numerous functional groups, making (8-Fluoroisoquinolin-5-yl)boronic acid a versatile tool for late-stage functionalization in the synthesis of elaborate molecules. researchgate.net The resulting products seamlessly integrate the fluorinated isoquinoline scaffold, which is a recognized privileged structure in drug discovery. rsc.org

Table 1: Illustrative Suzuki-Miyaura Couplings for Complex Architectures

| Coupling Partner (Ar-X) | Catalyst System (Example) | Potential Product Structure | Significance of Architecture |

|---|---|---|---|

| 4-Bromopyridine | Pd(PPh₃)₄, Na₂CO₃ | 5-(Pyridin-4-yl)-8-fluoroisoquinoline | Core structure in kinase inhibitors |

| Methyl 4-iodobenzoate | Pd(OAc)₂, SPhos, K₃PO₄ | Methyl 4-(8-fluoroisoquinolin-5-yl)benzoate | Intermediate for APIs, functional polymers |

| 2-Chlorothiophene | PdCl₂(dppf), Cs₂CO₃ | 5-(Thiophen-2-yl)-8-fluoroisoquinoline | Bioisostere for phenyl groups in drug design |

| 1-Bromo-3,5-dimethoxybenzene | Pd(PPh₃)₄, K₂CO₃ | 5-(3,5-Dimethoxyphenyl)-8-fluoroisoquinoline | Scaffold in natural product analogues |

Development of Fluorinated Isoquinoline Derivatives with Defined Substitution Patterns

The use of (8-Fluoroisoquinolin-5-yl)boronic acid is instrumental in the rational design and synthesis of fluorinated isoquinoline derivatives with precisely controlled substitution patterns. researchgate.net The fluorine atom at the C-8 position is a fixed structural feature of the building block. Incorporating fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.net

By starting with this specific building block, chemists can ensure that the fluorine atom is located at the C-8 position in the final product, avoiding the need for potentially harsh or non-selective fluorination reactions at later stages of the synthesis. nih.gov The subsequent functionalization occurs exclusively at the C-5 position via the boronic acid group, leading to a library of derivatives where the substitution pattern is unambiguously defined. This approach allows for systematic exploration of structure-activity relationships (SAR) by varying the group attached at the C-5 position while maintaining the C-8 fluorine. chemrxiv.orgresearchgate.net

Table 2: Examples of Fluorinated Isoquinoline Derivatives from a Common Precursor

| Derivative Class | Synthetic Precursor | Example Structure | Potential Application |

|---|---|---|---|

| Aryl-Substituted | (8-Fluoroisoquinolin-5-yl)boronic acid | 5-Phenyl-8-fluoroisoquinoline | Pharmaceuticals, organic electronics |

| Heteroaryl-Substituted | (8-Fluoroisoquinolin-5-yl)boronic acid | 8-Fluoro-5-(pyrimidin-5-yl)isoquinoline | Medicinal chemistry (e.g., enzyme inhibitors) nih.gov |

| Vinyl-Substituted | (8-Fluoroisoquinolin-5-yl)boronic acid | 8-Fluoro-5-vinylisoquinoline | Monomers for polymerization, synthetic intermediates |

Regioselective Introduction of Diverse Functional Groups into Isoquinoline Scaffolds

The boronic acid acts as a "handle" that directs the coupling reaction exclusively to its point of attachment. This allows for the predictable and clean synthesis of 5-substituted-8-fluoroisoquinolines. The versatility of the Suzuki-Miyaura coupling means that the introduced functional group can range from simple alkyl or aryl groups to more complex heterocyclic systems, providing access to a vast chemical space from a single starting material. researchgate.net This regiochemical control is paramount for building molecules where the precise spatial arrangement of substituents is critical for biological activity or material properties.

Role in Iterative Synthetic Sequences for Molecular Complexity Buildup

(8-Fluoroisoquinolin-5-yl)boronic acid is also well-suited for use in iterative synthetic sequences, a powerful strategy for the rapid buildup of molecular complexity. core.ac.uknih.gov An iterative approach involves the sequential repetition of a reaction sequence to systematically extend a molecule. In this context, the boronic acid can be coupled with a partner that contains another reactive handle, such as a different boronic acid ester or a halide.

For instance, coupling (8-Fluoroisoquinolin-5-yl)boronic acid with a molecule like 4-bromophenylboronic acid pinacol (B44631) ester would yield a product that still contains a boronic ester. This new, larger molecule can then be used in a subsequent Suzuki-Miyaura coupling reaction with another aryl halide. This process can be repeated to construct oligomeric or highly complex multi-aryl structures in a controlled, step-wise fashion. nih.gov This methodology is highly efficient for creating extended, functional molecular wires or complex scaffolds for drug discovery. core.ac.uk

Table 3: Hypothetical Iterative Synthesis Scheme

| Iteration | Reactants | Product | Next Step |

|---|---|---|---|

| 1 | (8-Fluoroisoquinolin-5-yl)boronic acid + 4-Bromophenylboronic acid pinacol ester | 5-(4-(Pinacolboranyl)phenyl)-8-fluoroisoquinoline | Use as the boronic acid partner in Iteration 2 |

| 2 | Product from Iteration 1 + 4'-Bromoacetophenone | 4'-(4-(8-Fluoroisoquinolin-5-yl)phenyl)acetophenone | Functionalize the ketone or terminate synthesis |

Computational and Theoretical Investigations of 8 Fluoroisoquinolin 5 Yl Boronic Acid

Electronic Structure and Reactivity Profiling using Quantum Chemical Methods

Key electronic properties are determined through these computational approaches. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to estimate the molecule's ionization potential and electron affinity. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict regions of electrostatic interaction, highlighting the electron-rich nitrogen atom and the electron-deficient boron atom. nih.gov

The fluorine atom at the 8-position and the nitrogen in the isoquinoline (B145761) ring significantly influence the molecule's electronic properties. cymitquimica.com The strong electron-withdrawing nature of fluorine modulates the electron density across the aromatic system and affects the Lewis acidity of the boronic acid group. researchgate.net Computational studies can precisely quantify these effects by calculating partial atomic charges and dipole moments.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Mechanistic Elucidation of Reaction Pathways

Theoretical calculations are crucial for mapping the potential energy surfaces of reactions involving (8-Fluoroisoquinolin-5-yl)boronic acid, thereby elucidating detailed reaction mechanisms. This is particularly valuable for complex, multi-step processes like transition metal-catalyzed cross-coupling reactions. snnu.edu.cn By modeling the reactants, intermediates, transition states, and products, a complete energetic profile of the reaction pathway can be constructed.

For instance, in the widely used Suzuki-Miyaura coupling reaction, computational models can trace the catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. snnu.edu.cn Similarly, for C-H borylation reactions, computational studies can help distinguish between different proposed mechanisms, such as concerted metalation-deprotonation or oxidative addition pathways. researchgate.net These investigations provide a step-by-step understanding of bond-forming and bond-breaking events, the role of the catalyst and solvent, and the factors controlling reaction efficiency and selectivity.

A cornerstone of mechanistic elucidation is the identification and characterization of transition states (TS). Using quantum chemical methods, the geometry and energy of the TS for each elementary step in a reaction can be calculated. The energy of the TS relative to the reactants determines the activation energy barrier, which is a key factor governing the reaction rate.

In the context of Suzuki-Miyaura coupling, transition state analysis can reveal the intricate details of the transmetalation step, which is often rate-determining. Calculations can model the transfer of the isoquinolinyl group from the boron atom to the palladium center, clarifying the role of the base and other ligands in facilitating this process. For borylation reactions, computational analysis has been used to identify concerted, four-centered transition states where the C-H bond activation and C-B bond formation occur simultaneously. researchgate.net DFT calculations have also been employed to model diastereomeric transition states, identifying non-conventional interactions like CH-π that can selectively stabilize the pathway leading to a specific stereoisomer. acs.org

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| Oxidative Addition | 12.5 | The initial step where the aryl halide adds to the Pd(0) catalyst. |

| Transmetalation | 18.2 | The transfer of the aryl group from boron to the palladium center. Often the rate-limiting step. |

| Reductive Elimination | 8.0 | The final step where the new C-C bond is formed and the catalyst is regenerated. |

The presence of a fluorine substituent has a profound and predictable impact on the reactivity of arylboronic acids, a phenomenon that can be thoroughly investigated using computational methods. researchgate.net The fluorine atom at the 8-position of the isoquinoline ring primarily exerts a strong electron-withdrawing inductive effect.

This electronic perturbation has several consequences:

Increased Lewis Acidity: The electron withdrawal increases the partial positive charge on the boron atom, enhancing its Lewis acidity. This can affect the equilibrium between the boronic acid and its boronate form, which is crucial for the transmetalation step in Suzuki-Miyaura coupling. mdpi.com

Modified pKa: Computational studies have shown that fluorine substitution increases the acidity (lowers the pKa) of phenylboronic acids. The magnitude of this effect is dependent on the fluorine's position. mdpi.com

Influence on Reaction Energetics: By altering the electron density of the aromatic ring, the fluorine atom can modulate the activation barriers of the catalytic cycle. For example, a more electron-deficient aryl group can accelerate the reductive elimination step. Conversely, it can impact the rate of undesirable side reactions like protodeboronation. nih.gov

Conformational Analysis and Stability Studies

(8-Fluoroisoquinolin-5-yl)boronic acid, like other arylboronic acids, possesses conformational flexibility primarily due to rotation around the Carbon-Boron (C-B) and Boron-Oxygen (B-O) single bonds. beilstein-journals.orgnih.gov Computational methods are used to perform conformational searches to identify the various low-energy structures (conformers) available to the molecule.

For phenylboronic acids, the rotation of the two hydroxyl groups leads to different conformations, typically labeled as syn or anti. mdpi.com The relative energies of these conformers are calculated to determine the most stable, or ground-state, conformation. Accounting for all low-energy conformers is critical for the accurate computational prediction of molecular properties like pKa. mdpi.com

In the case of (8-Fluoroisoquinolin-5-yl)boronic acid, a key area of investigation is the potential for intramolecular interactions. Computational studies on analogous compounds like 2-fluorophenylboronic acid have shown that an intramolecular hydrogen bond can form between the ortho-fluorine atom and a hydroxyl proton (OH∙∙∙F), which significantly stabilizes certain conformations. beilstein-journals.orgnih.gov A similar interaction between the F8 atom and the boronic acid moiety could influence the preferred geometry and stability of the target molecule. Another possibility to investigate computationally is the potential for an intramolecular dative bond between the isoquinoline nitrogen and the empty p-orbital of the boron atom, though this may be sterically hindered.

| Conformer | Dihedral Angles (C-C-B-O, C-B-O-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | 0°, 180° (anti-syn) | 0.00 | 65.1 |

| B | 180°, 0° (syn-anti) | 0.55 | 25.3 |

| C | 180°, 180° (anti-anti) | 1.20 | 9.6 |

Prediction of Novel Reaction Pathways and Catalyst Design Principles

Beyond analyzing known reactions, computational chemistry is a predictive tool for discovering novel reaction pathways and establishing principles for catalyst design. By simulating the interaction of (8-Fluoroisoquinolin-5-yl)boronic acid with various reagents and catalysts under different conditions, researchers can screen for potentially new and useful transformations.

For example, computational modeling can be used to design specialized ligands for palladium catalysts. By systematically modifying the steric and electronic properties of a ligand in silico and calculating the effect on the activation barriers of a desired reaction, catalysts can be optimized for higher efficiency, selectivity, or to enable entirely new reaction types, such as the aminative Suzuki-Miyaura coupling. snnu.edu.cn This computational pre-screening significantly reduces the experimental effort required for catalyst development.

Furthermore, by understanding the transition state structures for competing reaction pathways (e.g., desired cross-coupling vs. undesired protodeboronation), catalysts can be designed to selectively stabilize the transition state of the desired reaction, thus improving product yield and purity. This approach combines fundamental mechanistic understanding with rational design to guide the development of next-generation chemical synthesis. acs.org

Challenges and Research Directions in 8 Fluoroisoquinolin 5 Yl Boronic Acid Chemistry

Overcoming Protodeboronation and Other Instability Issues

A significant challenge in the application of many heteroaryl boronic acids, including isoquinoline (B145761) derivatives, is their susceptibility to decomposition, primarily through protodeboronation. researchgate.netresearchgate.net This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the loss of the reactive boronic acid functionality. This degradation is often accelerated by the conditions used in cross-coupling reactions, such as heat and the presence of a base. nih.goved.ac.uk

The instability of heteroaryl boronic acids is a well-documented issue, often referred to as the "2-pyridyl problem" in related systems, where the nitrogen atom contributes to the lability of the C-B bond. researchgate.netresearchgate.net For (8-Fluoroisoquinolin-5-yl)boronic acid, the electron-withdrawing effects of both the isoquinoline nitrogen and the fluorine atom can influence the electrophilicity of the boron atom and the stability of the carbon-boron bond.

To mitigate these instability issues, several strategies have been developed and are active areas of research:

Conversion to Stable Derivatives: Boronic acids can be converted into more stable esters or salts. N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy as they are air-stable, crystalline solids that slowly release the free boronic acid under reaction conditions, minimizing its decomposition. nih.govresearchgate.net Other common derivatives include pinacol (B44631) esters and potassium trifluoroborate salts, which offer enhanced stability for storage and handling. nih.gov

In Situ Generation: To avoid isolating the potentially unstable boronic acid, methods for its generation immediately prior to use in a subsequent reaction are being explored. This minimizes the time the compound is exposed to potentially degrading conditions. researchgate.net

Reaction Condition Optimization: Research focuses on developing reaction protocols with milder bases, lower temperatures, and shorter reaction times to suppress the rate of protodeboronation relative to the desired cross-coupling reaction. mit.edu

| Strategy | Description | Key Advantages |

| MIDA Boronates | Formation of an air-stable N-methyliminodiacetic acid boronate ester. nih.govresearchgate.net | Benchtop stability, slow release of boronic acid under reaction conditions. nih.gov |

| Pinacol Esters | Conversion to a boronic acid pinacol ester. | Generally more stable than the free boronic acid, though stability can be nuanced. ed.ac.uk |

| Trifluoroborate Salts | Formation of the corresponding potassium trifluoroborate salt (ArBF3K). | Highly stable, crystalline solids that are often less prone to protodeboronation. nih.gov |

| In Situ Generation | Preparing the boronic acid within the reaction vessel for immediate use. researchgate.net | Minimizes decomposition by avoiding isolation and storage. researchgate.net |

Development of Greener and More Sustainable Synthetic Routes

Traditional syntheses of aryl boronic acids often rely on halogen-metal exchange of an aryl halide followed by quenching with a trialkyl borate (B1201080). These methods can involve cryogenic temperatures and pyrophoric organolithium reagents, raising safety and sustainability concerns. Current research is aimed at developing more environmentally benign synthetic pathways. Key directions include:

C-H Borylation: Direct C-H activation and borylation of the 8-fluoroisoquinoline (B92601) core is a highly sought-after strategy. This approach avoids the need for pre-halogenated starting materials, reducing the number of synthetic steps and the generation of stoichiometric waste products. Iridium or rhodium-catalyzed C-H borylation reactions represent a major focus in this area.

Mechanochemistry: The use of ball-milling and other mechanochemical techniques to drive borylation reactions can reduce or eliminate the need for bulk solvents, leading to a greener process with less chemical waste.

Flow Chemistry: Continuous flow processes can offer improved safety, better heat management, and reduced waste streams compared to traditional batch synthesis, making them a more sustainable option for producing boronic acids. organic-chemistry.org

Expansion of Reaction Scope and Efficiency for Diverse Bond Formations

While the Suzuki-Miyaura cross-coupling reaction is the most prominent application for forming C-C bonds, the full synthetic potential of (8-Fluoroisoquinolin-5-yl)boronic acid is yet to be realized. Research is focused on expanding its utility in other types of bond-forming reactions.

Suzuki-Miyaura Coupling: A primary goal is to improve the efficiency and substrate scope of its Suzuki-Miyaura couplings. This includes developing conditions for successful reactions with challenging coupling partners like sterically hindered or electron-rich aryl chlorides. nih.govmit.edu

Chan-Lam Coupling: Exploration of copper-catalyzed Chan-Lam cross-coupling reactions to form C-N and C-O bonds is an important research avenue. This would enable the synthesis of 5-amino- and 5-alkoxy-8-fluoroisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry.

Other Couplings: The utility of the compound in other transformations, such as the Petasis borono-Mannich reaction for the synthesis of complex amines, represents another area for expansion.

Iterative Synthesis: The development of methods that allow for the controlled, sequential formation of multiple C-C bonds using transiently generated boronic acids opens up possibilities for rapidly building molecular complexity. shu.ac.uk

Design of Novel Catalytic Systems for Enhanced Performance

The success of expanding the reaction scope of (8-Fluoroisoquinolin-5-yl)boronic acid heavily relies on the development of advanced catalytic systems. Given the compound's potential instability, catalysts must be highly active to ensure the desired reaction outcompetes decomposition pathways.

Key developments in this area involve:

Advanced Phosphine (B1218219) Ligands: The design of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) for palladium catalysts has been crucial. mit.edunih.gov These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle while stabilizing the palladium center.

Precatalysts: The use of well-defined palladium precatalysts that rapidly generate the active catalytic species (L-Pd(0)) under mild conditions is a key strategy. mit.edu This allows the cross-coupling to initiate quickly, before significant degradation of the boronic acid can occur. mit.edu

Alternative Metal Catalysts: While palladium is dominant, research into catalysts based on other metals like nickel, copper, or rhodium for specific transformations could unlock new reactivity patterns and provide more cost-effective or selective synthetic routes.

| Catalyst System Component | Role in Enhancing Performance | Example |

| Palladium Precatalyst | Provides a stable source that quickly generates the active Pd(0) species under mild conditions. mit.edu | (SPhos)Pd G2, (XPhos)Pd G3 |

| Bulky Phosphine Ligands | Accelerate key steps in the catalytic cycle and can help suppress side reactions. mit.edunih.gov | SPhos, RuPhos, dppf mit.edunih.gov |

| Non-Palladium Catalysts | Offer alternative reactivity, selectivity, and potentially lower cost for specific bond formations. | Copper (for Chan-Lam), Rhodium (for C-H activation) |

Exploration of Stereoselective Syntheses Utilizing the Compound

(8-Fluoroisoquinolin-5-yl)boronic acid is an achiral molecule. However, it can be used in reactions that generate chiral products. A significant future direction is the exploration of its use in stereoselective synthesis. A primary area of interest would be in the synthesis of atropisomers—axially chiral biaryl compounds where rotation around the C-C single bond is restricted. The 8-fluoroisoquinolin-5-yl moiety could serve as one of the aryl partners in a stereoselective Suzuki-Miyaura coupling, using a chiral catalyst or auxiliary to control the stereochemical outcome. This would provide access to novel, enantiomerically pure scaffolds for drug discovery and chiral materials science.

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of (8-Fluoroisoquinolin-5-yl)boronic acid chemistry into modern high-throughput technologies is a critical step toward accelerating chemical discovery. bohrium.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time. researchgate.net This is particularly advantageous for the synthesis of the boronic acid itself, especially if it involves unstable intermediates like organolithiums, as it allows for rapid and safe processing. organic-chemistry.org

Automated Synthesis: Automated platforms can perform multiple reaction steps, including coupling, deprotection, and purification, in a sequential manner. chemrxiv.org To be used in such systems, the boronic acid would likely be employed as a stable derivative, such as a MIDA boronate. chemrxiv.org This enables the rapid, iterative synthesis of libraries of complex small molecules for screening in drug discovery programs, significantly shortening development timelines. bohrium.comdntb.gov.ua The development of robust protocols for using (8-Fluoroisoquinolin-5-yl)boronic acid on these platforms is a key research goal.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.